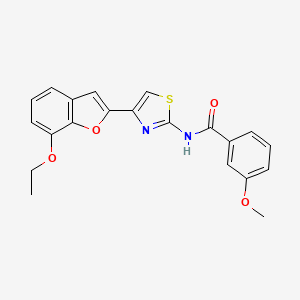

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-3-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-3-methoxybenzamide” is a complex organic compound that contains several functional groups, including a benzofuran, a thiazole, and a benzamide . Benzofuran derivatives have been found to have a wide range of biological and pharmacological applications .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, benzofuran derivatives are often synthesized through the reaction of appropriate precursors . For example, new benzofuran derivatives have been synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides .Scientific Research Applications

Antitumor and Cytotoxic Activity

Benzofuran and thiazole derivatives have shown significant antitumor and cytotoxic activities . For instance, a series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have demonstrated anticancer activity against the human ovarian cancer cell line A2780 . Similarly, certain thiazole derivatives have shown potent effects on prostate cancer .

Antimicrobial Activity

Benzofuran compounds have been found to possess strong antimicrobial properties . This makes them potential candidates for the development of new antimicrobial drugs.

Antioxidant Properties

Thiazole derivatives have been synthesized and screened for their in vitro antioxidant properties . Some of these synthesized compounds have shown potent antioxidant activity, which could be beneficial in various health applications.

Anti-inflammatory Activity

Thiazole derivatives have been found to possess anti-inflammatory properties . This suggests potential applications in the treatment of inflammatory diseases.

Antiviral Activity

Benzofuran compounds have shown strong antiviral activities . For example, a novel macrocyclic benzofuran compound has demonstrated anti-hepatitis C virus activity .

Neuroprotective Activity

Thiazole derivatives have shown neuroprotective effects . This suggests potential applications in the treatment of neurological disorders.

Anti-oxidative Activity

Benzofuran compounds have been found to possess strong anti-oxidative properties . This makes them potential candidates for the development of new antioxidant drugs.

Potential Applications in Drug Synthesis

Both benzofuran and thiazole rings are present in many drugs due to their versatility and unique physicochemical properties . They have become an important basis for medicinal chemistry, indicating potential applications in drug synthesis.

Mechanism of Action

Target of Action

The compound N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide is a benzofuran derivative . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Thiazole, another component of the compound, has also been associated with diverse biological activities . .

Mode of Action

Benzofuran compounds have been found to exhibit their biological activities through various mechanisms, depending on their specific structures and targets . Similarly, thiazole derivatives have been associated with a range of mechanisms, again depending on their specific structures and targets .

Biochemical Pathways

Benzofuran and thiazole derivatives have been associated with a variety of biochemical pathways, depending on their specific structures and targets .

Result of Action

Benzofuran and thiazole derivatives have been associated with a range of effects at the molecular and cellular level, depending on their specific structures and targets .

properties

IUPAC Name |

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O4S/c1-3-26-17-9-5-6-13-11-18(27-19(13)17)16-12-28-21(22-16)23-20(24)14-7-4-8-15(10-14)25-2/h4-12H,3H2,1-2H3,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCQSOYAXXZMGHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]thiophene-2-sulfonamide](/img/structure/B2613821.png)

![8-(2-ethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2613822.png)

![2-[2-(Trifluoromethyl)phenoxy]acetohydrazide](/img/structure/B2613826.png)

![7-[(2-Fluorophenyl)methyl]-3-methyl-8-(4-propylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2613830.png)

![N-(5-chloro-2-methoxyphenyl)-1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2613834.png)

![N,1-bis(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2613837.png)

![6-amino-2-ethyl-4-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2613841.png)